LormetazepamGlucuronide

Description

Significance of Glucuronidation as a Phase II Biotransformation Pathway in Xenobiotic Metabolism

Glucuronidation stands as a pivotal Phase II biotransformation pathway, playing a crucial role in the metabolism of foreign compounds (xenobiotics), including many pharmaceuticals. uef.fidrughunter.comslideshare.net This process involves the conjugation, or joining, of a glucuronic acid moiety to a xenobiotic. uomus.edu.iqwikipathways.org The primary purpose of this enzymatic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), is to increase the water solubility of the compound. uef.fidrughunter.comuomus.edu.iq This enhanced polarity facilitates the elimination of the substance from the body, typically via urine or bile. oup.com By converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) forms, glucuronidation effectively detoxifies and aids in the excretion of a wide array of substances. uef.fioup.com

Overview of Benzodiazepine (B76468) Glucuronidation and Metabolic Fate

The metabolism of benzodiazepines, a class of psychoactive drugs, largely follows two main pathways: oxidation via cytochrome P450 enzymes (Phase I metabolism) and glucuronidation (Phase II metabolism). psychdb.compharmgkb.org Some benzodiazepines undergo both phases, while others, like lorazepam, oxazepam, and temazepam, are primarily metabolized directly through glucuronidation. psychdb.comdroracle.ai This direct conjugation is significant as it often results in inactive metabolites, contributing to a more predictable pharmacokinetic profile. droracle.ai The resulting glucuronide conjugates are then readily excreted by the kidneys. pharmgkb.org The efficiency of glucuronidation can be influenced by various factors, including genetic polymorphisms in UGT enzymes. genomind.com

Lormetazepam, a 1,4-benzodiazepine, is structurally related to lorazepam and also undergoes extensive glucuronidation. researchgate.netresearchgate.net This process is the main route of its biotransformation, leading to the formation of Lormetazepam Glucuronide. researchgate.netnih.gov

Positioning of Lormetazepam Glucuronide within Metabolomics and Drug Disposition Studies

The study of Lormetazepam Glucuronide is integral to understanding the complete metabolic profile and disposition of lormetazepam. In metabolomics, the focus is on identifying and quantifying all the small-molecule metabolites in a biological system. The detection and measurement of Lormetazepam Glucuronide in plasma and urine provide crucial data on the rate and extent of lormetazepam metabolism and elimination. nih.govnih.gov

Research has shown that after administration of lormetazepam, its glucuronide is the major metabolite found in urine, accounting for a significant percentage of the administered dose. nih.gov This highlights the quantitative importance of this metabolic pathway. Kinetic studies have been developed to precisely measure the concentrations of both lormetazepam and its glucuronide, offering insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov For instance, studies have determined the half-life and clearance rates of both the parent drug and its glucuronide metabolite. nih.gov The analysis of Lormetazepam Glucuronide is therefore essential for a comprehensive understanding of lormetazepam's journey through the body.

Table 1: Pharmacokinetic Parameters of Lormetazepam and Lormetazepam Glucuronide

| Parameter | Lormetazepam | Lormetazepam Glucuronide |

|---|---|---|

| Peak Plasma Levels Reached | ~2 hours | ~6 hours |

| Terminal Phase Half-Life (Young Subjects) | ~10 hours | ~12 hours |

| Terminal Phase Half-Life (Elderly Subjects) | Slower disposition | ~20 hours |

| Renal Clearance | Not specified | ~30 to 40 ml/min |

| Recovery in Urine (as Glucuronide) | 70-80% of dose over 72 hours | Not applicable |

Data compiled from a study by Hümpel et al. nih.gov

Table 2: UGT Enzymes Involved in Benzodiazepine Glucuronidation

| Benzodiazepine | UGT Enzymes |

|---|---|

| Lorazepam | UGT2B4, UGT2B7, UGT2B15, UGT1A7, UGT1A10 nih.gov |

| Oxazepam | UGT2B15 (S-oxazepam), UGT1A9, UGT2B7 (R-oxazepam) pharmgkb.orgdroracle.ai |

| Temazepam | UGTs 2B7, 2B15, 1A6, 1A9 researchgate.net |

| Lormetazepam | UGT isoform not yet identified researchgate.net |

This table summarizes findings from various studies on the specific UGT enzymes responsible for the glucuronidation of different benzodiazepines.

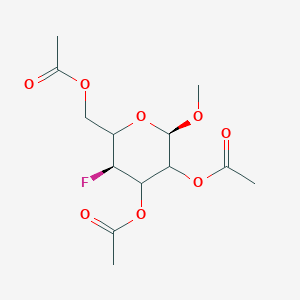

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19FO8 |

|---|---|

Molecular Weight |

322.28 g/mol |

IUPAC Name |

[(3S,6R)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9?,10-,11?,12?,13+/m0/s1 |

InChI Key |

DMXZHMAFWXQZAQ-ZHYIQUJTSA-N |

Isomeric SMILES |

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC)OC(=O)C)OC(=O)C)F |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of Lormetazepam Glucuronide Formation

The UDP-Glucuronosyltransferase (UGT) Superfamily and its Role in Drug Conjugation

The UGTs are a diverse group of enzymes responsible for glucuronidation, a major phase II metabolic pathway. uef.fi This process involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. nih.govmdpi.com The resulting glucuronide conjugate is more water-soluble and readily excreted from the body, typically via urine or bile. nih.govfrontiersin.org UGT enzymes are predominantly located in the endoplasmic reticulum of liver cells, but are also found in various extrahepatic tissues, including the intestine, kidneys, and brain. oup.comresearchgate.net

Classification and Subfamilies of UGT Enzymes (UGT1 and UGT2)

The human UGT superfamily is categorized into two main families, UGT1 and UGT2, based on gene sequence homology. oup.combiorxiv.org These families are further divided into subfamilies. The UGT1 family consists of the UGT1A subfamily, which is derived from a single gene locus and gives rise to multiple isoforms through alternative splicing. oup.combiorxiv.org The UGT2 family is composed of the UGT2A and UGT2B subfamilies, with the UGT2B subfamily being particularly important for the metabolism of various drugs and endogenous compounds. biorxiv.orgresearchgate.net While both families contribute to drug metabolism, the UGT1A and UGT2B subfamilies are considered the most clinically relevant for xenobiotic glucuronidation. nih.gov

| Family | Subfamily | Key Characteristics |

| UGT1 | UGT1A | Derived from a single gene locus, with multiple isoforms generated by alternative splicing of unique first exons to a common set of exons 2-5. oup.combiorxiv.org Plays a significant role in the metabolism of bilirubin (B190676) and various drugs. oup.com |

| UGT2 | UGT2A | Primarily expressed in olfactory epithelium and involved in the metabolism of odorants. biorxiv.org |

| UGT2B | Encoded by individual genes and are crucial for the glucuronidation of steroids, bile acids, and numerous pharmaceuticals. oup.comresearchgate.net |

General Mechanisms of Glucuronidation Reactions

Glucuronidation is a bi-substrate reaction that proceeds via an SN2-like mechanism. researchgate.netrsc.org The process is initiated by the binding of the substrate (aglycone) and the cofactor UDPGA to the UGT enzyme, forming a ternary complex. nih.gov A catalytic dyad of amino acids, typically histidine and aspartic acid, within the enzyme's active site facilitates the transfer of the glucuronic acid moiety to the substrate. nih.gov This conjugation results in the formation of a β-D-glucuronide and the release of UDP. researchgate.net This enzymatic reaction significantly increases the hydrophilicity of the substrate, thereby facilitating its elimination from the body. wikipedia.org

Identification of Specific UGT Isoforms Potentially Involved in Lormetazepam Glucuronidation

While the specific UGT isoform responsible for lormetazepam glucuronidation has not been definitively identified, valuable insights can be gained by examining the metabolism of structurally related benzodiazepines. researchgate.net

Comparative Analysis with Related Benzodiazepine (B76468) Glucuronidation (e.g., Lorazepam, Oxazepam, Temazepam)

The glucuronidation of other 3-hydroxy benzodiazepines, such as lorazepam, oxazepam, and temazepam, has been more extensively studied and provides a basis for predicting the enzymes involved in lormetazepam metabolism. psychdb.com

Lorazepam: Both the R- and S-enantiomers of lorazepam are glucuronidated by UGT2B4, UGT2B7, and UGT2B15. researchgate.net Additionally, the extrahepatic enzymes UGT1A7 and UGT1A10 are involved in the metabolism of R-lorazepam. researchgate.net UGT2B15 is considered to play a major role in the glucuronidation of both enantiomers. researchgate.net

Oxazepam: The metabolism of oxazepam is stereoselective. S-oxazepam is primarily metabolized by UGT2B15, with a minor contribution from UGT2B7. researchgate.netresearchgate.net In contrast, R-oxazepam glucuronidation is catalyzed by UGT1A9 and UGT2B7. researchgate.netpharmgkb.org

Temazepam: Several UGT isoforms, including UGT1A6, UGT1A9, UGT2B7, and UGT2B15, are implicated in the glucuronidation of temazepam. researchgate.netresearchgate.net

Given the structural similarities, it is highly probable that UGT2B15, and possibly UGT2B7, are key enzymes in the glucuronidation of lormetazepam. However, further research is needed for definitive identification. researchgate.net

| Benzodiazepine | Predominant UGT Isoforms Involved in Glucuronidation |

| Lorazepam | UGT2B15, UGT2B7, UGT2B4, UGT1A7, UGT1A10 researchgate.net |

| Oxazepam | S-enantiomer: UGT2B15, UGT2B7; R-enantiomer: UGT1A9, UGT2B7 researchgate.netresearchgate.netpharmgkb.org |

| Temazepam | UGT1A6, UGT1A9, UGT2B7, UGT2B15 researchgate.netresearchgate.net |

Stereochemical Aspects of Lormetazepam Glucuronide Formation

Chiral Properties of the Parent Compound (Lormetazepam) and its Metabolite

Lormetazepam possesses a chiral center at the C3 position of the benzodiazepine (B76468) ring, meaning it exists as a pair of enantiomers, (R)- and (S)-lormetazepam. researchgate.netgla.ac.uk Although administered as a racemic mixture, the two enantiomers can exhibit different pharmacological and pharmacokinetic profiles. nih.govbiomedgrid.com The metabolic process of glucuronidation, which is the primary clearance pathway for lormetazepam, occurs at this chiral C3-hydroxyl group. pharmgkb.orgasam.org

The conjugation of glucuronic acid, which is itself a chiral molecule (existing in the D-configuration in biological systems), to the chiral center of lormetazepam results in the formation of lormetazepam glucuronide. taylorandfrancis.com Because a chiral molecule is being added to an already chiral center, the resulting products are not enantiomers (non-superimposable mirror images) but diastereoisomers. taylorandfrancis.comnih.gov Specifically, the reaction of (R)-lormetazepam with D-glucuronic acid and (S)-lormetazepam with D-glucuronic acid produces two distinct diastereomeric glucuronides. taylorandfrancis.comnih.gov These diastereomers have different three-dimensional structures and, consequently, can have distinct physicochemical and biological properties. nih.gov

Enantioselective Glucuronidation Processes and Diastereoisomer Formation

The biotransformation of lormetazepam into its glucuronide metabolites is an enantioselective process, meaning that the (R)- and (S)-enantiomers of lormetazepam may be metabolized at different rates. researchgate.netnih.gov This selectivity is driven by the specific enzymes responsible for the glucuronidation reaction, primarily members of the UDP-glucuronosyltransferase (UGT) superfamily. flinders.edu.auoup.com

Research has shown that different UGT isoforms exhibit varying degrees of selectivity for the lormetazepam enantiomers. For instance, studies on the related compound lorazepam, which shares the same chiral 3-hydroxy-1,4-benzodiazepine structure, have demonstrated that UGT2B15 is a key enzyme in the glucuronidation of both (R)- and (S)-lorazepam. flinders.edu.auresearchgate.net Additionally, UGT2B4 and UGT2B7 contribute to the metabolism of both enantiomers, while the extrahepatic enzymes UGT1A7 and UGT1A10 show a preference for (R)-lorazepam. flinders.edu.auresearchgate.net This differential enzyme activity leads to the formation of the two diastereoisomeric glucuronides in potentially unequal amounts. nih.gov In vivo studies with lorazepam have confirmed the presence of two distinct diastereomeric glucuronides in urine, with one being formed in a greater quantity than the other, providing clear evidence of stereoselective glucuronidation. nih.gov

Table 1: Kinetic Parameters for R- and S-Lorazepam Glucuronidation by Human Liver Microsomes

| Parameter | R-Lorazepam | S-Lorazepam |

| Mean Km (µM) | 29 ± 8.9 | 36 ± 10 |

| Mean Vmax (pmol/min·mg) | 7.4 ± 1.9 | 10 ± 3.8 |

| Data derived from studies on the closely related compound lorazepam. nih.govflinders.edu.au |

Methodologies for Investigating Stereoselectivity in Lormetazepam Glucuronidation

A variety of analytical techniques are employed to separate and quantify the enantiomers of lormetazepam and the diastereoisomers of its glucuronide metabolite, which is crucial for understanding the stereoselectivity of its metabolism.

High-performance liquid chromatography (HPLC) is a cornerstone technique. oup.comnih.gov Chiral stationary phases (CSPs) are often used to achieve the separation of the (R)- and (S)-enantiomers of lormetazepam. researchgate.net For the diastereomeric glucuronides, separation can sometimes be achieved on standard reversed-phase columns (like C18) because diastereomers have different physical properties. taylorandfrancis.comresearchgate.net

Capillary electrophoresis (CE), particularly micellar electrokinetic chromatography (MEKC), has also proven effective for the analysis of lorazepam and its glucuronides, demonstrating the presence of two distinct diastereoisomers in human urine. nih.govnih.gov

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the detection and quantification of lormetazepam and its glucuronide metabolite in biological samples like plasma, urine, and even fingerprints. researchgate.netnih.govnih.gov This method offers high sensitivity and specificity.

Circular dichroism (CD) detection, when coupled with HPLC, provides information about the stereochemistry of the separated enantiomers, aiding in their identification. researchgate.net Furthermore, enzymatic hydrolysis using β-glucuronidase can be used to cleave the glucuronide moiety, reverting the metabolite back to the parent lormetazepam, which can then be analyzed for its enantiomeric composition. nih.govmdpi.com The differential resistance of the diastereomeric glucuronides to enzymatic hydrolysis can also provide structural information. researchgate.net

Table 2: Analytical Methods for Stereochemical Analysis of Lormetazepam and its Glucuronide

| Technique | Application | Key Findings |

| Chiral HPLC | Separation of (R)- and (S)-lormetazepam enantiomers. researchgate.net | Allows for the quantification of individual enantiomers in biological fluids. |

| Reversed-Phase HPLC | Separation of lormetazepam glucuronide diastereomers. oup.com | Enables the observation of stereoselective formation of glucuronides. |

| LC-MS/MS | Quantification of lormetazepam and its glucuronide in various matrices. researchgate.netnih.gov | Provides high sensitivity for pharmacokinetic studies. |

| Capillary Electrophoresis (MEKC) | Separation of lorazepam and its glucuronide diastereoisomers in urine. nih.gov | Confirmed the in vivo formation of two distinct diastereoisomers. |

| Circular Dichroism (CD) Detection | Identification of enantiomeric configurations after separation. researchgate.net | Useful for assigning absolute stereochemistry to the separated peaks. |

| Enzymatic Hydrolysis | Cleavage of the glucuronide to analyze the parent enantiomers. nih.gov | Confirms the presence of the glucuronide conjugate. |

Implications of Stereochemistry for Metabolic Research

The study of stereoselectivity in lormetazepam glucuronidation has several important implications for metabolic research. Understanding how the different enantiomers are metabolized can provide insights into the specific UGT enzymes involved and their substrate preferences. nih.govflinders.edu.au This knowledge is fundamental to predicting potential drug-drug interactions, as other drugs may inhibit or induce the UGT enzymes responsible for lormetazepam clearance, potentially affecting one enantiomer more than the other. nih.govnih.gov

Furthermore, while the glucuronide metabolites of lormetazepam are generally considered inactive, the principles of stereoselective metabolism are critical in drug development. pharmgkb.orgresearchgate.net For other drugs, different enantiomers can have vastly different pharmacological activities or toxicological profiles. biomedgrid.comslideshare.net Therefore, characterizing the stereochemical fate of a chiral drug like lormetazepam is a key component of a comprehensive metabolic and pharmacokinetic evaluation. nih.govpsu.edu It contributes to a more complete understanding of the drug's disposition in the body and the factors that can influence its efficacy and safety.

Enzyme Kinetics and Mechanistic Studies of Glucuronidation Relevant to Lormetazepam

In Vitro Enzyme Kinetic Characterization using Recombinant UGTs and Microsomal Preparations

In vitro studies using human liver microsomes (HLMs) and recombinant UGT enzymes are standard methods for characterizing the metabolic pathways of drugs. uoa.gr HLMs contain a mixture of drug-metabolizing enzymes, providing a general view of hepatic metabolism, while recombinant UGTs allow for the identification of the specific isoforms involved. core.ac.uk

For Lorazepam, such studies have been comprehensive. Research has identified that both the R- and S-enantiomers of Lorazepam are glucuronidated by UGT2B4, UGT2B7, and UGT2B15. researchgate.netnih.gov Additionally, the extrahepatic enzymes UGT1A7 and UGT1A10 have been shown to metabolize R-Lorazepam. researchgate.netnih.gov Among these, UGT2B15 is considered to play a principal role in the glucuronidation of both Lorazepam enantiomers. researchgate.netnih.gov

Michaelis-Menten kinetics describe the relationship between the concentration of a substrate and the rate of an enzyme-catalyzed reaction. The parameters Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction rate) are crucial for understanding an enzyme's affinity for a substrate and its maximum metabolic capacity.

No specific Kₘ and Vₘₐₓ values for Lormetazepam glucuronidation are available in published literature. However, extensive data exists for Lorazepam, which is also a racemic compound. Studies using pooled HLMs have determined these kinetic parameters for the individual R- and S-enantiomers of Lorazepam. nih.govresearchgate.net The mean Kₘ values for R- and S-Lorazepam were found to be 29 ± 8.9 µM and 36 ± 10 µM, respectively. flinders.edu.aunih.govflinders.edu.au The corresponding Vₘₐₓ values were 7.4 ± 1.9 pmol/min/mg and 10 ± 3.8 pmol/min/mg. flinders.edu.aunih.govflinders.edu.au

| Enantiomer | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |

| R-Lorazepam | 29 (± 8.9) | 7.4 (± 1.9) |

| S-Lorazepam | 36 (± 10) | 10 (± 3.8) |

| Data derived from studies using human liver microsomes. researchgate.netflinders.edu.aunih.govflinders.edu.au |

Intrinsic clearance (CLᵢₙₜ) is a measure of the metabolic capacity of the liver for a specific drug, independent of physiological factors like blood flow. It is calculated as the ratio of Vₘₐₓ to Kₘ. This parameter is fundamental for predicting the in vivo hepatic clearance of a drug. uoa.gr

Mechanistic Studies of Enzyme-Substrate Interactions

Mechanistic studies delve into the molecular interactions between the enzyme and the substrate, including how the substrate binds to the active site and how inhibitors might interfere with this process. The mechanism of action for Lormetazepam involves its binding to GABA-A receptors in the central nervous system to enhance the effects of the neurotransmitter GABA. nih.govpatsnap.com However, this is distinct from the mechanism of its metabolic breakdown.

For the glucuronidation process, insights can be drawn from inhibition studies of related compounds. For instance, the glucuronidation of Lorazepam in human liver microsomes can be inhibited by various drugs. nih.gov Studies screening for potential drug-drug interactions showed that of several drugs tested, the antifungal agent ketoconazole (B1673606) showed the potential to inhibit Lorazepam clearance to a clinically significant extent. nih.govpsu.edu Such inhibition studies help to probe the characteristics of the UGT active site, even if the precise binding orientation and catalytic mechanism are not fully elucidated.

Computational Approaches in Predicting Glucuronidation Pathways and Kinetics

Computational, or in silico, modeling is increasingly used in drug development to predict metabolic pathways and pharmacokinetic properties. helsinki.fi These approaches include developing physiologically based pharmacokinetic (PBPK) models and quantitative structure-activity relationship (QSAR) models.

There are no known specific computational models published for predicting the glucuronidation of Lormetazepam. However, PBPK models have been developed for other drugs that are primarily cleared by glucuronidation, including Lorazepam. researchgate.net These models aim to simulate the absorption, distribution, metabolism, and excretion of a drug. For Lorazepam, PBPK modeling has been used to address challenges specific to UGT substrates, such as scaling in vitro clearance data and accounting for extra-hepatic metabolism. researchgate.net The development of these models has highlighted the need for more quantitative data on the tissue expression levels of UGT enzymes to improve the prediction of extra-hepatic clearance. researchgate.net Generally, the complexity and limited understanding of the structure-activity relationships for many UGT enzymes can make the development of accurate predictive in silico models challenging. helsinki.fi

Analytical Research Methodologies for Lormetazepam Glucuronide in Biological Matrices

Extraction and Sample Preparation Techniques for Conjugated Metabolites

The initial and critical step in the analysis of lormetazepam glucuronide from biological samples such as urine and plasma is the extraction and sample preparation. The primary goal is to isolate the analyte from the complex biological matrix, which can interfere with subsequent analysis, and to concentrate it to a level suitable for detection. For conjugated metabolites like glucuronides, which are highly polar, specific techniques are required.

Enzymatic hydrolysis is a common preliminary step in the analysis of glucuronidated drugs. This process utilizes β-glucuronidase enzymes to cleave the glucuronic acid moiety from the parent drug, thereby yielding the unconjugated form (lormetazepam) which can be more readily extracted and analyzed. However, for the direct analysis of the intact glucuronide, this step is omitted.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of benzodiazepine (B76468) glucuronides from biological fluids. This method involves passing the liquid sample through a solid adsorbent material (the stationary phase) packed in a cartridge. The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a suitable solvent. For polar compounds like lormetazepam glucuronide, reversed-phase sorbents such as C2 or C18 are often employed nih.govnih.gov. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can also offer enhanced selectivity and cleanup .

Liquid-Liquid Extraction (LLE) is another common method for sample preparation. It involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is critical and depends on the polarity of the analyte. For benzodiazepines, solvents like ethyl acetate, chloroform, and various mixtures have been used nih.govresearchgate.netscirp.org. Due to the high polarity of lormetazepam glucuronide, direct LLE can be challenging, and often requires pH adjustment and salting-out effects to improve recovery nih.gov.

Immunoadsorption represents a highly selective sample preparation technique. This method utilizes antibodies specific to the target analyte or a group of related compounds. The antibodies are immobilized on a solid support, and when the sample is passed through, they capture the analyte of interest with high specificity. This results in a very clean extract with minimal matrix interference. This technique has been successfully applied to the simultaneous extraction of benzodiazepines and their glucuronides from urine dntb.gov.ua.

Table 1: Comparison of Extraction Techniques for Benzodiazepine Glucuronides

| Technique | Principle | Advantages | Disadvantages | Typical Recovery Rates (for related compounds) |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | High recovery, good reproducibility, potential for automation. | Can be more expensive and require method development. | >66% for lorazepam after hydrolysis nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, low cost. | Can be labor-intensive, may use large volumes of organic solvents. | 72.4% - 100.4% for various benzodiazepines nih.gov |

| Immunoadsorption | Highly specific binding of analyte to immobilized antibodies. | Excellent selectivity, very clean extracts. | Higher cost, potential for cross-reactivity. | 86% - 100% for various benzodiazepine glucuronides dntb.gov.ua |

Chromatographic Separation Techniques

Following extraction, chromatographic separation is employed to resolve lormetazepam glucuronide from other components in the extract before it enters the detector. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte.

Liquid Chromatography (LC) Approaches (e.g., RP-C18, HILIC)

Reversed-Phase Liquid Chromatography (RP-LC) is the most common approach for the separation of benzodiazepines and their metabolites. In RP-LC, a nonpolar stationary phase, typically octadecylsilane (C18) or octylsilane (C8), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For the analysis of lormetazepam glucuronide, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or a buffer) and an organic modifier (e.g., acetonitrile or methanol) nih.govmedipol.edu.tr.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative LC technique that is well-suited for the separation of highly polar compounds like glucuronides. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. This technique can provide better retention and separation for compounds that are poorly retained in reversed-phase systems nih.gov.

Table 2: Typical Liquid Chromatography Parameters for Benzodiazepine Glucuronide Analysis

| Parameter | Reversed-Phase (RP-C18) | Hydrophilic Interaction (HILIC) |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) | Silica, amide, or other polar functional groups |

| Mobile Phase (Aqueous) | Water with 0.1% formic acid or ammonium formate buffer | Water with buffer (e.g., ammonium formate) |

| Mobile Phase (Organic) | Acetonitrile or Methanol | Acetonitrile |

| Elution Mode | Gradient | Gradient or Isocratic |

| Typical Column Dimensions | 50-150 mm length, 2.1-4.6 mm internal diameter | 50-150 mm length, 2.1-4.6 mm internal diameter |

Capillary Electrophoresis (CE) for Glucuronide Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of benzodiazepines and their metabolites, micellar electrokinetic chromatography (MEKC), a mode of CE, is often used. In MEKC, surfactants are added to the running buffer to form micelles, which act as a pseudo-stationary phase and allow for the separation of neutral compounds. CE has been successfully applied to the analysis of lorazepam and its glucuronide in urine, demonstrating its potential for the analysis of lormetazepam glucuronide nih.govscielo.org.mx. This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the preferred detection method for the analysis of lormetazepam glucuronide due to its high sensitivity and selectivity, which are essential for detecting the low concentrations typically found in biological samples.

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In tandem MS, a precursor ion (in this case, the molecular ion of lormetazepam glucuronide) is selected and fragmented to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This process provides a high degree of selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion masses as the analyte of interest nih.govnih.govsciex.comsemanticscholar.orglcms.czscispace.comoup.com. The use of stable isotope-labeled internal standards is recommended to ensure accurate quantification by compensating for matrix effects and variations in instrument response.

Table 3: Illustrative MRM Transitions for Related Benzodiazepines

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| Lorazepam | 321.0 | 275.0 | 303.0 |

| Oxazepam | 287.1 | 241.1 | 105.1 |

| Temazepam | 301.1 | 255.1 | 273.1 |

Note: Specific MRM transitions for Lormetazepam Glucuronide would need to be determined experimentally but would be based on its molecular weight and fragmentation pattern.

Ionization Techniques for Glucuronide Detection (e.g., Electrospray Ionization)

Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of polar and thermally labile compounds like glucuronides by LC-MS. ESI generates gas-phase ions directly from a liquid solution by applying a high voltage to a capillary. This "soft" ionization technique minimizes fragmentation of the analyte in the ion source, allowing for the detection of the intact molecular ion of lormetazepam glucuronide. ESI can be operated in either positive or negative ion mode. For many benzodiazepines, positive ion mode is preferred lcms.czoup.com. However, for glucuronides, negative ion mode can also be effective due to the presence of the acidic glucuronic acid moiety nih.gov.

Enzymatic Hydrolysis for Total Parent Drug Determination

Enzymatic hydrolysis is the preferred method for the cleavage of the glucuronide moiety from lormetazepam glucuronide prior to analysis. This preference is due to the mild reaction conditions that prevent the degradation of the parent compound, a common issue with acid hydrolysis which can lead to the formation of benzophenones and complicate interpretation oup.comoup.com. The enzyme β-glucuronidase is employed to catalyze the hydrolysis of the C-O bond, releasing lormetazepam for subsequent quantification.

In research and clinical settings, various sources of β-glucuronidase have been utilized for the hydrolysis of benzodiazepine glucuronides, including those from Escherichia coli (E. coli), Helix pomatia, and recombinant sources oup.comscirp.org. While studies directly comparing the efficiency of these enzymes specifically on lormetazepam glucuronide are limited, research on analogous compounds like lorazepam glucuronide provides valuable insights. For instance, recombinant β-glucuronidase has been shown to offer rapid and efficient hydrolysis at room temperature, significantly reducing sample processing time compared to traditional enzyme sources like abalone β-glucuronidase which may require elevated temperatures and longer incubation times oup.comoup.comnih.gov. The choice of enzyme can be crucial, as different enzymes can exhibit varying efficiencies and stereoselectivity towards different glucuronide conjugates scirp.org.

The efficiency of the enzymatic hydrolysis of lormetazepam glucuronide is dependent on several key parameters, including pH, temperature, enzyme concentration, and incubation time. For benzodiazepine glucuronides in general, an optimal pH for β-glucuronidase activity is typically between 6.0 and 7.0 nih.gov. Studies on lorazepam and other benzodiazepine glucuronides have demonstrated that recombinant enzymes can achieve maximum hydrolysis in as little as 5 minutes at room temperature, while other enzymes may require incubation at 55°C for 30 minutes or longer to achieve comparable results oup.comlvhn.org.

The optimization of these conditions is critical for ensuring complete cleavage of the glucuronide, which is essential for the accurate determination of total lormetazepam concentration. Insufficient hydrolysis can lead to an underestimation of the total drug concentration in a sample.

Table 1: Comparison of Hydrolysis Conditions for Benzodiazepine Glucuronides with Different β-Glucuronidase Enzymes

| Enzyme Source | Substrate(s) | Optimal Temperature (°C) | Optimal pH | Incubation Time for >90% Hydrolysis | Reference |

| Recombinant (E. coli) | Lorazepam Glucuronide | Room Temperature | 6.8 | 5 minutes | oup.com |

| Abalone | Lorazepam Glucuronide | 65 | Not Specified | 30 minutes | oup.com |

| E. coli | Lorazepam Glucuronide | Not Specified | 6.0 - 7.0 | Not Specified | nih.gov |

| Recombinant | Lorazepam Glucuronide | 55 | 6.8 | 15 minutes | nih.gov |

Development and Validation of Quantitative Research Assays

Following enzymatic hydrolysis, the liberated lormetazepam is quantified using a validated analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of benzodiazepines and their metabolites in biological matrices nih.govnih.govnih.gov.

The development and validation of a quantitative assay for total lormetazepam involve several key steps to ensure the reliability of the results. These steps include:

Selectivity and Specificity: The method must be able to differentiate lormetazepam from other endogenous and exogenous compounds in the matrix.

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For the related compound lorazepam, linearity has been established in plasma and urine for both the parent drug and the total drug after hydrolysis nih.gov.

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For assays measuring total lorazepam after hydrolysis, intra- and inter-assay coefficients of variation are typically expected to be less than 15% nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Matrix Effects: The influence of the biological matrix on the ionization and detection of the analyte must be assessed and minimized.

Stability: The stability of lormetazepam in the biological matrix under various storage and processing conditions should be evaluated.

Table 2: Validation Parameters for a Quantitative LC-MS/MS Assay for Total Lorazepam in Human Plasma and Urine

| Validation Parameter | Plasma | Urine | Reference |

| Linearity Range (ng/mL) | 1-30 | 10-150 | nih.gov |

| Intra-assay Precision (CV%) | <15% | <15% | nih.gov |

| Inter-assay Precision (CV%) | <15% | <15% | nih.gov |

Investigative Models for Lormetazepam Glucuronide Metabolism

In Vitro Experimental Models

In vitro models provide a controlled environment to study the specific enzymes and mechanisms involved in lormetazepam glucuronide formation without the complexities of a whole biological system.

Human Liver Microsomes (HLMs) as a Tool for Metabolic Studies

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. criver.comresearchgate.net They are a standard tool for investigating the metabolism of drugs like lormetazepam. nih.govresearchgate.net

Studies using HLMs have been instrumental in characterizing the kinetics of lormetazepam glucuronidation. Research has determined the mean Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the formation of both R- and S-lormetazepam glucuronides. For R-lormetazepam glucuronidation, the mean K_m and V_max values were found to be 29 ± 8.9 µM and 7.4 ± 1.9 pmol/min/mg, respectively. For the S-enantiomer, these values were 36 ± 10 µM and 10 ± 3.8 pmol/min/mg. nih.govresearchgate.net These kinetic parameters suggest that the intrinsic clearances for both enantiomers are similar, indicating that their in vivo clearances are also likely comparable. nih.govresearchgate.net

Furthermore, HLM studies have been used to screen for potential drug-drug interactions. For instance, various compounds have been tested for their inhibitory effects on lormetazepam glucuronidation. nih.gov This in vitro approach helps predict whether co-administration of other drugs could impair the metabolism of lormetazepam, potentially leading to altered drug levels in the body. criver.comnih.gov

| Parameter | R-Lormetazepam | S-Lormetazepam |

| Mean K_m (µM) | 29 ± 8.9 | 36 ± 10 |

| Mean V_max (pmol/min/mg) | 7.4 ± 1.9 | 10 ± 3.8 |

Table 1: Kinetic parameters for the glucuronidation of R- and S-lormetazepam in Human Liver Microsomes (HLMs). Data sourced from studies on the enantioselective glucuronidation of lorazepam. nih.govresearchgate.net

Recombinant UGT Enzyme Systems for Isoform-Specific Analysis

While HLMs provide a general view of hepatic metabolism, recombinant UGT enzyme systems allow for the identification of the specific UGT isoforms responsible for metabolizing a drug. criver.compsu.edu These systems express individual human UGT enzymes, enabling researchers to pinpoint which ones catalyze the glucuronidation of lormetazepam. researchgate.netresearchgate.net

Through the use of a panel of recombinant human UGT enzymes, studies have identified that UGT2B4, UGT2B7, and UGT2B15 are all capable of glucuronidating both R- and S-lormetazepam. nih.govresearchgate.netresearchgate.net Interestingly, R-lormetazepam is also metabolized by the extrahepatic enzymes UGT1A7 and UGT1A10. nih.govresearchgate.netresearchgate.net

Based on in vitro clearance data and other evidence, UGT2B15 is suggested to play a significant role in the glucuronidation of both enantiomers of lormetazepam. nih.govresearchgate.netresearchgate.net However, the involvement of multiple enzymes and the relatively low activity observed in vitro suggest that the lormetazepam enantiomers may have limited utility as specific probe substrates for UGT2B15. nih.gov

| UGT Isoform | R-Lormetazepam Glucuronidation | S-Lormetazepam Glucuronidation |

| UGT1A7 | Yes | No |

| UGT1A10 | Yes | No |

| UGT2B4 | Yes | Yes |

| UGT2B7 | Yes | Yes |

| UGT2B15 | Yes | Yes |

Table 2: Human UGT isoforms involved in the glucuronidation of R- and S-lormetazepam as identified by recombinant enzyme systems. nih.govresearchgate.netresearchgate.net

In Vivo Animal Models for Comparative Glucuronidation Studies

In vivo animal models are essential for understanding how lormetazepam is metabolized and excreted in a whole organism, providing insights that cannot be obtained from in vitro studies alone. researchgate.net

Species-Specific Differences in Glucuronidation Patterns

Metabolic studies in various animal species, including mice, rats, cats, dogs, and miniature swine, have revealed that the primary metabolic pathway for lorazepam (a closely related compound) is conjugation with glucuronic acid. hres.cahres.ca However, significant species-specific differences in glucuronidation patterns exist. hres.cahres.canih.gov

In most species studied, including humans, the glucuronide conjugate is the predominant urinary excretion product. hres.cahres.cahres.ca The rat is a notable exception, exhibiting more extensive biotransformation in addition to glucuronide formation, resulting in several metabolites. hres.cahres.cahres.ca In dogs, the biotransformation pattern appears to be independent of the dose, whereas in rats, it is dose-dependent. hres.cahres.cahres.ca Interestingly, studies in cats have shown that they are capable of extensive glucuronidation of lorazepam, which is contrary to many reports that cats have a poor capacity for conjugating foreign compounds with glucuronic acid. psu.edu In dogs and miniature swine, orally administered lorazepam is rapidly converted mainly to its glucuronide. hres.cahres.ca

| Species | Primary Metabolic Pathway | Key Findings |

| Human | Glucuronidation | Predominance of glucuronide in urine. hres.cahres.cahres.ca |

| Rat | Glucuronidation and other pathways | Dose-dependent metabolism with multiple metabolites. hres.cahres.cahres.ca |

| Dog | Glucuronidation | Dose-independent metabolism; rapid conversion to glucuronide. hres.cahres.cahres.ca |

| Cat | Glucuronidation | Major route of conjugation. psu.edu |

| Miniature Swine | Glucuronidation | Rapid conversion to glucuronide. hres.cahres.ca |

Table 3: Comparative overview of lorazepam glucuronidation patterns in different species. hres.cahres.cahres.capsu.edu

Research into Excretion Pathways of Glucuronides in Animal Models

Animal models have been crucial in elucidating the excretion pathways of lormetazepam glucuronide. Following its formation, the glucuronide is primarily eliminated from the body via the kidneys in the urine. hres.cahres.cahhs.gov

Studies using radiolabeled lorazepam have quantified the excretion routes. In humans, approximately 88% of a dose is recovered in the urine, with about 75% of that being the glucuronide conjugate. hres.cahres.cahhs.gov Biliary excretion has also been demonstrated, particularly in the rat. hres.cahres.ca An animal model developed in dogs to study the enterohepatic circulation of lorazepam showed that lorazepam and its glucuronide were present in bile at concentrations 10-100 times higher than in plasma, indicating significant biliary secretion. usask.ca Interrupting this enterohepatic circulation in dogs led to lower plasma concentrations of lorazepam. usask.ca Peak urinary excretion of the drug and its metabolites generally occurs within a few hours of administration in several species. hres.cahres.cahres.ca

Modulation of Lormetazepam Glucuronide Formation: Enzymatic Inhibition and Induction in Research Contexts

Investigation of UGT Enzyme Inhibition by Co-Administered Xenobiotics

The inhibition of UGT enzymes can lead to decreased formation of lormetazepam glucuronide, resulting in reduced clearance and potentially elevated plasma concentrations of the parent drug. This phenomenon is a key area of investigation in drug metabolism studies. The glucuronidation of lorazepam, a compound structurally and metabolically similar to lormetazepam, is known to be influenced by specific interacting drugs. nih.gov

Enzyme inhibition can occur through several mechanisms, primarily classified as competitive and non-competitive inhibition. eur.nl

Competitive Inhibition: In this mechanism, an inhibitor molecule that structurally resembles the substrate (e.g., lormetazepam) competes for the same active site on the UGT enzyme. The inhibitor's binding to the active site prevents the substrate from binding, thereby reducing the rate of glucuronide formation. This type of inhibition can be overcome by increasing the substrate concentration. An in-vitro study on the related compound lorazepam demonstrated that probenecid (B1678239) acts as a competitive inhibitor of its glucuronidation in hepatic microsomes. nih.gov

Non-Competitive Inhibition: This occurs when an inhibitor binds to the enzyme at a site other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without blocking substrate binding. Consequently, the maximum rate of reaction (Vmax) is lowered, and this effect cannot be surmounted by increasing substrate concentration. Some interactions may also be classified as mixed inhibition, exhibiting characteristics of both competitive and non-competitive mechanisms. nih.gov

Several compounds have been identified in research settings as inhibitors of the UGT-mediated glucuronidation of benzodiazepines like lorazepam, providing a model for understanding potential interactions with lormetazepam.

Probenecid: This agent is a known inhibitor of glucuronidation for multiple drugs. bioivt.comresearchgate.net Research has confirmed that probenecid impairs the clearance of lorazepam by directly inhibiting the formation of its ether glucuronide. mdpi.com In-vitro studies using monkey, mouse, rat, and human liver microsomes showed that probenecid competitively inhibits the glucuronidation of lorazepam and acetaminophen. nih.gov Co-administration of probenecid can decrease the clearance of lorazepam by 45% and double its half-life. cjhp-online.ca

Valproic Acid: Valproic acid, an antiepileptic drug, is also metabolized via glucuronidation and is a known inhibitor of UGT enzymes. nih.gov Its co-administration with lorazepam has been shown to decrease lorazepam clearance by inhibiting the formation of lorazepam glucuronide. nih.govcriver.com One clinical study found that valproic acid reduced the apparent clearance of lorazepam via glucuronidation by 31%. oup.comnih.gov The proposed mechanism is the direct inhibition of UGT enzymes by valproic acid. nih.govelsevier.es However, some in-vitro studies note that the inhibitor constant (Ki) for this interaction is much higher than the valproic acid concentrations typically achieved in vivo, suggesting limitations in extrapolating in-vitro findings. nih.govelsevier.es

Antifungal Agents: Certain azole antifungal agents have been shown to inhibit UGT enzymes. In-vitro studies with rabbit liver microsomes demonstrated that ketoconazole (B1673606), fluconazole, and miconazole (B906) competitively inhibit the glucuronidation of lorazepam. criver.com Among these, ketoconazole was identified as a potential inhibitor of lorazepam clearance to a clinically significant extent based on in-vitro to in-vivo extrapolation.

Table 1: Research Findings on UGT Inhibition of Lorazepam Glucuronidation by Specific Xenobiotics This table presents data for lorazepam as a proxy for lormetazepam.

| Inhibitor | Observed Effect on Lorazepam Metabolism | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Probenecid | ~45% decrease in clearance; 2-fold increase in half-life. | Competitive | nih.govcjhp-online.ca |

| Valproic Acid | ~31-40% reduction in clearance via glucuronide formation. | Direct UGT Inhibition | criver.comoup.com |

| Ketoconazole | Identified as a potent inhibitor in vitro. | Competitive | criver.com |

| Fluconazole | Inhibited glucuronidation in vitro. | Competitive | criver.com |

Research on UGT Enzyme Induction and its Impact on Glucuronide Production

In contrast to inhibition, enzyme induction involves an increase in the rate of enzyme synthesis, leading to a higher concentration of UGT enzymes and an accelerated rate of glucuronide production. This can enhance the clearance of a substrate like lormetazepam, potentially reducing its systemic exposure. While the induction of UGT enzymes by xenobiotics is a known phenomenon, specific research detailing the induction of the UGTs responsible for lormetazepam glucuronide formation is limited. nih.gov

Some research provides general insights into UGT induction. For instance, polycyclic aromatic hydrocarbons present in tobacco smoke are known to induce UGT1A6 and UGT1A9. A study using humanized mice found that nicotine (B1678760) specifically induced the expression of UGT1A3 mRNA in the brain; this UGT isoform is involved in the metabolism of various drugs, including lorazepam. Certain antiepileptic drugs are considered mild inducers of UGTs, although the evidence can sometimes be conflicting. Assessing a new drug's potential for UGT induction is a component of modern drug development, often using cryopreserved hepatocytes to measure changes in enzyme activity and gene expression. However, dedicated studies demonstrating specific inducers that significantly accelerate lormetazepam glucuronidation are not prominent in the literature.

Methodologies for Assessing Metabolic Interactions in Vitro

A variety of in-vitro methodologies are employed in research to assess the potential for metabolic interactions involving UGT enzymes, such as the formation of lormetazepam glucuronide. These assays are crucial for predicting drug-drug interactions and are often required by regulatory agencies.

Key methodologies include:

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of UGT enzymes and are a standard tool for studying metabolic pathways. They are used in incubation assays with the drug candidate and specific UGT probe substrates to screen for inhibitory potential. nih.govnih.gov

Recombinant UGT Enzymes: To identify which specific UGT isoform is responsible for metabolizing a drug (reaction phenotyping), the drug is incubated with a panel of individually expressed recombinant human UGT enzymes. nih.gov This approach helps pinpoint the key enzymes involved and allows for a more detailed study of inhibition or induction on a specific isoform.

Cocktail Assays: To improve efficiency, researchers often use a "cocktail" approach, where multiple specific probe substrates for different UGT isoforms are included in a single incubation. nih.gov This allows for the simultaneous evaluation of a drug's inhibitory effect on several UGTs.

Kinetic Parameter Determination: These in-vitro experiments are designed to determine key kinetic constants. The half-maximal inhibitory concentration (IC50) is measured to quantify the potency of an inhibitor. nih.gov Further mechanistic studies can determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). nih.gov

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific analytical technique used to measure the rate of formation of the glucuronide metabolite in the incubation mixtures, allowing for precise quantification of enzyme activity. nih.govnih.gov

Table 2: Common In-Vitro Methodologies for UGT Interaction Studies

| Methodology | Primary Purpose in UGT Research | Reference |

|---|---|---|

| Human Liver Microsomes (HLMs) | Screening for inhibition potential; determining kinetic parameters (IC50). | nih.gov |

| Recombinant UGT Enzymes | Reaction phenotyping (identifying specific UGT isoforms involved). | nih.gov |

| Cryopreserved Hepatocytes | Investigating enzyme induction (changes in mRNA and activity). | |

| Cocktail Probe Substrate Assays | High-throughput screening of inhibition against multiple UGT isoforms simultaneously. | nih.gov |

| LC-MS/MS Analysis | Accurate quantification of metabolite formation. | nih.govnih.gov |

Future Directions in Lormetazepam Glucuronide Research

Advancements in High-Throughput Screening for UGT Substrates and Inhibitors

The biotransformation of lormetazepam is predominantly carried out by UDP-glucuronosyltransferases (UGTs), with UGT2B15 likely playing a significant role. nih.gov Identifying other potential UGT substrates and inhibitors is crucial for predicting drug-drug interactions. High-throughput screening (HTS) methods are becoming increasingly sophisticated, enabling the rapid assessment of numerous compounds.

Traditionally, screening for UGT1A1 inhibitors, for instance, has been hampered by a lack of specific and sensitive probe substrates suitable for HTS. nih.gov Many commercially available substrates have limitations like poor selectivity or chemical instability. nih.gov The analysis methods, often relying on liquid chromatography combined with mass spectrometry, are time-consuming. nih.gov

Recent breakthroughs include the development of highly selective fluorescent probes for certain UGT enzymes. nih.gov These probes offer high sensitivity and are well-suited for HTS fluorescence-based assays. nih.govnih.govresearchgate.net Another innovative HTS approach involves coupling a commercially available UDP detection assay with UGT enzymatic activity. nih.govresearchgate.net This method detects the formation of UDP, a common product in all UGT-catalyzed reactions, allowing for the screening of a wide array of potential substrates for various UGTs. nih.govresearchgate.nettdl.org Such advancements are critical for efficiently identifying compounds that may interfere with the glucuronidation of lormetazepam.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Traditional (LC-MS) | Direct measurement of glucuronide product. | High specificity and accuracy. | Time-consuming, not suitable for HTS. nih.gov |

| Fluorescent Probes | Uses substrates that become fluorescent upon glucuronidation. | High sensitivity, applicable to HTS. nih.gov | Probe specificity can be a challenge. |

| UDP Detection Assay | Measures the universal co-product UDP. | Broad applicability across different UGTs, suitable for HTS. nih.govresearchgate.net | Indirect measurement of substrate conversion. |

Application of Systems Pharmacology and PBPK Modeling in Glucuronide Disposition Research

Physiologically based pharmacokinetic (PBPK) modeling represents a powerful tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, including glucuronides. tandfonline.com This "middle-out" approach integrates in vitro data with in vivo physiological information to simulate the pharmacokinetic profile of a compound. mdpi.com

For glucuronidated compounds like lormetazepam glucuronide, PBPK models can be particularly useful. Glucuronides are hydrophilic and often require transporters to move across cell membranes. mdpi.comacs.org PBPK models can incorporate data on UGT-mediated metabolism and the activity of efflux transporters, such as BCRP, to predict the systemic exposure of the glucuronide metabolite. acs.org These models have been successfully used to assess the impact of UGT inhibitors on drug disposition and to predict drug-drug interactions without the need for extensive clinical studies. nih.gov

By developing a PBPK model for lormetazepam and its glucuronide, researchers can gain a more quantitative understanding of its disposition pathways. nih.gov This can help predict how genetic polymorphisms in UGT enzymes or co-administration of other drugs might affect the clearance of lormetazepam, leading to more personalized therapeutic strategies.

| Parameter Category | Specific Examples |

|---|---|

| System-Specific Properties | Organ volume, blood flow rates, tissue composition. tandfonline.com |

| Drug-Related Parameters | Plasma protein binding, membrane permeability, tissue partitioning. tandfonline.com |

| In Vitro Metabolism Data | UGT enzyme kinetics (Km, Vmax), intrinsic clearance from liver and kidney microsomes. nih.govnih.gov |

| Transporter Data | Efflux transporter kinetics (e.g., for BCRP). acs.org |

Integration of Omics Technologies for Comprehensive Metabolic Profiling of Glucuronides

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems and is transforming the field of metabolic research. researchgate.netnih.gov Metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological sample, is particularly relevant for studying glucuronides. nih.govelsevierpure.com

By applying metabolomics, researchers can create a detailed profile of lormetazepam metabolites and other related endogenous compounds in biological fluids. nih.gov This can reveal previously unknown metabolic pathways and biomarkers. When combined with genomics (studying genetic variations in UGT enzymes) and proteomics (analyzing the expression levels of UGT proteins), a multi-omics approach can provide a deeply integrated understanding of the factors influencing lormetazepam glucuronidation. researchgate.netresearchgate.net

This comprehensive profiling can help explain inter-individual variability in drug response and identify potential biomarkers for predicting adverse drug reactions. researchgate.net For instance, a multi-omics approach could link a specific genetic variant of a UGT enzyme to an altered metabolic profile of lormetazepam, leading to a better understanding of its clinical effects in certain individuals.

Exploring Novel Analytical Techniques for Enhanced Glucuronide Characterization

The accurate detection and characterization of glucuronide metabolites are fundamental to understanding their pharmacology. While traditional methods often involve enzymatic hydrolysis of the glucuronide followed by analysis of the parent drug, modern techniques allow for the direct and more detailed analysis of the intact conjugate. nih.govscispace.com

High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC) is a powerful tool for this purpose. researchgate.netmdpi.com HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites. researchgate.net Advanced techniques like tandem mass spectrometry (MS/MS or MSn) can provide structural information by fragmenting the metabolite and analyzing the resulting pieces. mdpi.com For glucuronides, a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is often used for their specific detection. researchgate.netacs.org

Other novel approaches include chemical isotope labeling, which can significantly enhance the detection sensitivity of glucuronides in complex biological samples like urine. acs.org Capillary electrophoresis has also been employed to separate and analyze the diastereoisomers of lormetazepam glucuronide, providing evidence for the stereoselectivity of the glucuronidation process in humans. agosr.com These advanced analytical methods are crucial for a more complete and accurate characterization of lormetazepam glucuronide and its isomers.

Q & A

Q. How can Bayesian analysis improve the interpretation of glucuronide enrichment data in tracer studies?

- Methodology : Apply Markov Chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions from 2H-glucuronide NMR data. This approach accounts for positional 2H enrichment uncertainty (e.g., missing position 6 data in acetaminophen glucuronide) .

- Case Study : Bayesian models resolved gluconeogenesis fractions in healthy subjects with <5% error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.